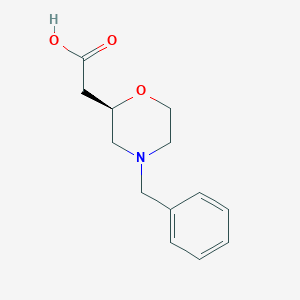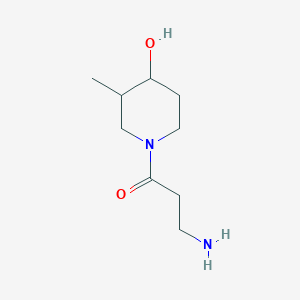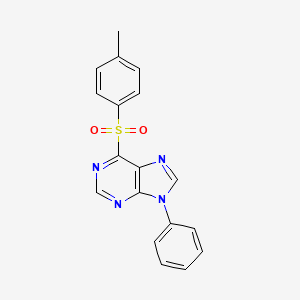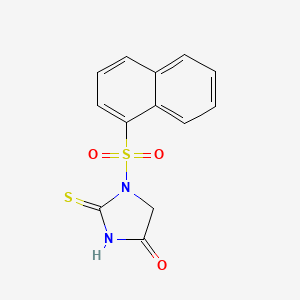
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, and an imidazolidinone ring
Métodos De Preparación
The synthesis of 1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of naphthalene-1-sulfonyl chloride with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group, using reagents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, influencing cellular processes related to oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one can be compared with other sulfonyl-containing compounds, such as:
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of various sulfonyl derivatives.
Naphthalene-2-sulfonyl chloride: Similar in structure but with the sulfonyl group at a different position on the naphthalene ring.
Sulfonylureas: A class of compounds used as antidiabetic agents, which also contain a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
| 113699-54-0 | |
Fórmula molecular |
C13H10N2O3S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfonyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H10N2O3S2/c16-12-8-15(13(19)14-12)20(17,18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,19) |
Clave InChI |
LPSPZMPOYCAXAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=S)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




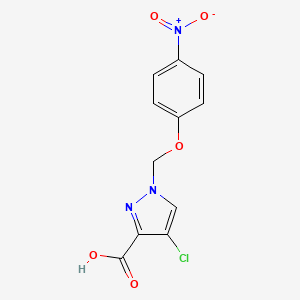
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

